4-(Methylamino)benzaldehyde
Description
Established Synthetic Routes for this compound
Traditional synthetic methods for this compound often rely on reactions involving metal complexes and aromatic amines. These routes, while established, form the basis for understanding the compound's chemical synthesis.
Hydrolysis of Copper(II) Complexes with 4-Aminobenzaldehyde
One of the recognized methods for synthesizing this compound involves the hydrolysis of copper(II) complexes that have been formed with 4-aminobenzaldehyde. This process leverages the coordination chemistry of copper to facilitate the introduction of the methylamino group. Although specific mechanistic details are proprietary to commercial suppliers, the general principle involves the formation of a copper-amine complex which is subsequently hydrolyzed to yield the final product biosynth.com.
Reactions Involving Copper(II) Salts and 4-Methylaniline
An alternative established route is the reaction of copper(II) salts with 4-methylaniline biosynth.com. In this method, the copper salt likely acts as a catalyst or reagent to facilitate the transformation of the methylaniline into the corresponding benzaldehyde. This approach highlights the utility of copper compounds in mediating oxidative transformations of substituted anilines.
Advanced Synthetic Strategies and Catalysis in the Preparation of this compound
Modern synthetic chemistry has moved towards more efficient, selective, and environmentally benign methods for synthesizing aromatic aldehydes. These advanced strategies often employ catalytic systems to achieve high yields and purity under milder conditions.
Reductive Amination: A versatile and widely used method for synthesizing amines is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine wikipedia.orgyoutube.com. In the context of this compound synthesis, this could involve the reaction of 4-aminobenzaldehyde with formaldehyde, followed by reduction, or the reaction of N-methylamine with a suitable benzaldehyde precursor. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a common approach for the reduction step wikipedia.org.
Catalytic Formylation of N-methylaniline: A greener and more advanced approach involves the direct formylation of N-methylaniline. Recent research has focused on using carbon dioxide (CO₂) as a sustainable C1 source for N-formylation reactions, often in the presence of a hydrosilane as a reducing agent. Various catalytic systems have been developed to facilitate this transformation, including:
Zinc-based catalysts: A system composed of Zn(OAc)₂ and 1,10-phenanthroline has been shown to be effective for the N-formylation of N-methylaniline with CO₂ and PhSiH₃, achieving high yields at room temperature rsc.org.
Polymeric ionic liquids: A polymeric ionic liquid derived from trimethyl(p-vinylbenzyl)ammonium chloride can also catalyze the N-formylation of amines using CO₂ and PhSiH₃ researchgate.net.
C-scorpionate metal complexes: Nickel and palladium C-scorpionate complexes have been used to catalyze the N-formylation and N-methylation of N-methylaniline using CO₂ and NaBH₄ nih.gov.
Catalytic N-Methylation of 4-Aminobenzaldehyde: Another advanced strategy is the catalytic N-methylation of 4-aminobenzaldehyde using methanol as a C1 source. This "borrowing hydrogen" methodology is an atom-economical process where the only byproduct is water. Supported iridium and nickel catalysts have been shown to be effective for the N-methylation of various amines with methanol rsc.orgnih.govrsc.org. By carefully controlling reaction conditions, such as catalyst loading and solvent, it is possible to achieve selective mono-methylation rsc.org.
Synthesis of Key this compound Derivatives
The synthetic methodologies for this compound can be extended to produce a variety of its derivatives, which are important building blocks in medicinal chemistry and materials science.
Synthesis of 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde and Related Analogs
A key derivative, 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde, is commonly synthesized via a nucleophilic aromatic substitution reaction. This typically involves the reaction of 4-fluorobenzaldehyde (B137897) with N-methylethanolamine. The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution of the fluorine atom by the amino alcohol.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |
| 4-Fluorobenzaldehyde | N-Methylethanolamine | K₂CO₃, DMSO | 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde |
This method is a versatile approach for introducing functionalized amino groups onto the benzaldehyde scaffold.
Synthetic Approaches to Substituted 4-(Methylamino)benzaldehydes (e.g., 3-Methyl-4-(methylamino)benzaldehyde, 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde)
The synthesis of this compound derivatives with additional substituents on the aromatic ring requires regioselective strategies.
3-Methyl-4-(methylamino)benzaldehyde: The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a suitably substituted precursor. For instance, 3-methyl-4-fluorobenzaldehyde can be reacted with methylamine, where the fluorine atom is displaced by the methylamino group.
| Starting Material 1 | Starting Material 2 | Product |
| 3-Methyl-4-fluorobenzaldehyde | Methylamine | 3-Methyl-4-(methylamino)benzaldehyde |
| Starting Material 1 | Starting Material 2 | Product |
| 2-(Trifluoromethyl)-4-fluorobenzaldehyde | Methylamine | 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde |
The presence of the trifluoromethyl group can significantly influence the reactivity of the aromatic ring and the properties of the final molecule wikipedia.org.
Chemical Transformations of the Aldehyde Moiety in this compound
The aldehyde functional group is a key center of reactivity in this compound, enabling its use as a versatile building block in organic synthesis. The primary chemical transformations involving the aldehyde moiety are oxidation, reduction, and condensation reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(methylamino)benzoic acid. This transformation is a common reaction for aldehydes.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, forming 4-(methylamino)benzyl alcohol. Hydrosilylation is one method that can be employed for the reduction of substituted benzaldehydes. researchgate.net
Condensation Reactions: The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases (compounds with a C=N function). libretexts.orgmsu.edu This reaction is acid-catalyzed and reversible. libretexts.orgmsu.edu The formation of these imine derivatives is a critical step in the synthesis of more complex molecules and heterocyclic systems. ijarmps.orgnbinno.com
| Transformation | Reactant(s) | Product |
| Oxidation | This compound, Oxidizing Agent | 4-(Methylamino)benzoic acid |
| Reduction | This compound, Reducing Agent | 4-(Methylamino)benzyl alcohol |
| Condensation | This compound, Primary Amine (R-NH₂) | Schiff Base / Imine |
Role of the Methylamino Group in Modulating Reactivity
As a strong electron-donating group, the methylamino moiety increases the electron density on the aromatic ring. This electronic enrichment has two major consequences:
Aromatic Ring Activation: It makes the benzene ring more susceptible to electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho positions relative to the methylamino group.
Aldehyde Group Reactivity: The electron-donating nature of the methylamino group decreases the electrophilicity of the aldehyde's carbonyl carbon. Compared to benzaldehydes substituted with electron-withdrawing groups, this compound is generally less reactive towards nucleophiles. acs.org Studies on imine condensation have shown that benzaldehydes with electron-donating groups exhibit lower conversion rates compared to those with electron-withdrawing groups. acs.org
Reaction Mechanisms of this compound
This compound has low solubility in water. vu.nlfishersci.com While generally stable in aqueous solutions, it can undergo hydrolysis under specific conditions, particularly when part of a larger complex. For instance, copper(II) complexes involving this compound can hydrolyze, leading to the formation of copper(I). biosynth.com In such reactions, dissolved oxygen can act as an electron acceptor. biosynth.com However, detailed pathways for its decomposition in pure aqueous media under various pH conditions are not extensively documented in the provided literature.
Electron transfer processes are fundamental to many reactions of this compound and its derivatives, especially in oxidative transformations involving oxygen. The electron-rich nature of the molecule, imparted by the methylamino group, facilitates these processes.
Research on the closely related 4-(Dimethylamino)benzaldehyde (B131446) shows that in the presence of dissolved oxygen, gold nanoparticles can catalyze its oxidation to 4-(dimethylamino)benzoic acid. globalresearchonline.net This suggests a mechanism where the benzaldehyde derivative adsorbs onto the nanoparticle surface, facilitating electron transfer to oxygen. At acidic pH, this reaction may also yield 4-(methylamino)benzoic acid as a byproduct. globalresearchonline.net Polyoxometalates have also been used to mediate the oxygenation of methylarenes to benzaldehydes through an electron transfer-oxygen transfer mechanism, highlighting a viable pathway for such transformations in related systems. nih.gov
Oxidative Reactions of Methylamino-Substituted Benzaldehydes (e.g., 3-Methyl-4-(methylamino)benzaldehyde)
The oxidation of methylamino-substituted benzaldehydes to their corresponding carboxylic acids is a well-studied reaction. Kinetic studies on the oxidation of N,N-dimethylamino benzaldehyde (DMABA) by tetraethylammonium (B1195904) bromochromate (TEABC) in a mixture of N,N-dimethyl formamide and acetic acid show that the reaction is first order with respect to both the oxidant and the aldehyde. arabjchem.org
The reaction is catalyzed by acid, and the rate increases with a higher proportion of acetic acid in the solvent mixture, indicating an ion-dipole type interaction. arabjchem.org The proposed mechanism involves the formation of a chromate (B82759) ester intermediate in the slow, rate-determining step. arabjchem.org Notably, the presence of the N,N-dimethylamino group leads to a significantly higher reaction rate compared to unsubstituted benzaldehyde or benzaldehyde with electron-withdrawing groups. arabjchem.org
| Parameter | Value |
| Order w.r.t. [TEABC] | 1 |
| Order w.r.t. [DMABA] | 1 |
| Acid Catalysis | Yes (p-TsOH) |
| Proposed Intermediate | Chromate Ester |
Exploration of Novel Reaction Pathways for this compound Derivatives
The unique structure of this compound derivatives makes them valuable starting materials for synthesizing a diverse range of complex organic molecules. Researchers continue to explore novel reaction pathways to leverage their reactivity.
Multicomponent Reactions: Derivatives of 4-aminobenzaldehyde can participate in three-component condensation reactions. For example, the reaction of β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines proceeds via a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com
Synthesis of Heterocycles: Condensation of 4-(dimethylamino)benzaldehyde with various amines is a key step in synthesizing heterocyclic Schiff base derivatives. ijarmps.org These intermediates can be used to construct more complex scaffolds like quinoxalines. nih.gov
Pharmaceutical Intermediates: Novel synthetic routes have been developed for derivatives such as 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde, an important starting material in pharmaceutical synthesis. researchgate.net These routes may involve steps like ester amide formation, reduction with LiAlH4, amine protection, and final oxidation to the desired aldehyde. researchgate.net
Williamson Etherification: Aldehyde derivatives containing a hydroxyl group can undergo Williamson etherification to produce phenacyloxy benzaldehyde derivatives, which are a class of ether compounds. orientjchem.org
| Reaction Type | Starting Material Class | Product Class |
| Knoevenagel Condensation / SNAr | β-ketonitriles, 4-fluorobenzaldehyde | Substituted α-arylidene-β-ketonitriles |
| Condensation | 4-(dimethylamino)benzaldehyde, Amines | Schiff Bases, Heterocycles |
| Multi-step Synthesis | Terephthaloyl chloride | 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde |
| Williamson Etherification | 4-hydroxy-benzaldehyde derivatives | 4-phenacyloxy benzaldehyde derivatives |
Advanced Spectroscopic Characterization Techniques
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is fundamental in identifying functional groups. For DMABA, characteristic vibrational bands have been thoroughly assigned. researchgate.net For instance, the C=O stretching of the aldehyde group is typically observed around 1680 cm⁻¹. researchgate.net The C-N vibrations are found in the 1465-1545 cm⁻¹ region. researchgate.net Inelastic Neutron Scattering (INS) combined with periodic Density Functional Theory (DFT) calculations has provided a comprehensive vibrational assignment for crystalline DMABA, detailing external phonon modes and low-frequency molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H NMR spectroscopy for derivatives of aminobenzaldehydes reveals distinct signals for aromatic protons, the aldehyde proton, and the protons of the amino and alkyl groups, with their chemical shifts and splitting patterns providing information on the electronic environment and connectivity of the atoms. nih.gov
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. DMABA is known to exhibit dual fluorescence, a phenomenon that has been the subject of extensive investigation. researchgate.net
Table 1: Characteristic Vibrational Frequencies for 4-(Dimethylamino)benzaldehyde (DMABA) and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3455 | researchgate.net |
| C-H (Aromatic) Stretch | ~3000 | |
| C=O (Aldehyde) Stretch | 1680 | researchgate.net |
| C=C (Aromatic) Stretch | 1500-1600 | |
| C-N Stretch | 1465-1545 | researchgate.net |
This table presents data for the closely related compound 4-(dimethylamino)benzaldehyde as a reference.
Crystallographic Studies of this compound Derivatives
Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 4-(N-Hydroxyethyl-N-methylamino)benzaldehyde thiosemicarbazone has been determined by single-crystal X-ray diffraction. nih.gov This analysis revealed that the molecule, with the chemical formula C₁₁H₁₆N₄OS, has a nearly planar conformation. nih.gov The dihedral angle between the phenyl ring and the thiosemicarbazone moiety is a mere 7.7 (1) degrees, indicating significant conjugation across this part of the molecule. nih.gov This planarity is a key structural feature influencing the electronic and chemical properties of the compound.
Table 2: Crystallographic Data for 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde Thiosemicarbazone
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₆N₄OS | nih.gov |
| Crystal System | Not specified in abstract | nih.gov |
| Dihedral Angle (Phenyl-Thiosemicarbazone) | 7.7 (1)° | nih.gov |
Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures
The crystal packing of this compound derivatives is significantly influenced by non-covalent interactions such as hydrogen bonding and π–π stacking. rsc.org These interactions dictate the formation of supramolecular architectures.
In the crystal structure of 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde thiosemicarbazone, the molecules are interconnected through a network of hydrogen bonds. Specifically, N-H···O and O-H···S hydrogen bonds are the governing interactions, leading to the formation of a two-dimensional network. nih.gov
Studies on the analogous compound, 4-(dimethylamino)benzaldehyde, show that its crystal structure is stabilized by both C—H···O hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov The π–π stacking involves the benzene rings of adjacent molecules, with a reported centroid-to-centroid distance of 3.697 (2) Å. researchgate.netnih.gov Another related derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, forms dimers through intermolecular N—H···S hydrogen bonds. nih.gov The interplay between hydrogen bonding and π-stacking is a critical factor in the molecular self-assembly and the resulting crystal structure of these compounds. ucl.ac.uknih.gov
Conformational Analysis and Molecular Geometry of this compound Systems
The molecular geometry and conformational flexibility of this compound systems are key determinants of their reactivity and interaction with other molecules. As revealed by crystallographic studies, these molecules often adopt a largely planar conformation.
For 4-(dimethylamino)benzaldehyde, both the aldehyde and dimethylamino groups are observed to be essentially coplanar with the benzene ring to which they are attached. researchgate.netnih.gov This planarity facilitates electron delocalization across the molecule. Similarly, thiosemicarbazone derivatives tend to maintain this planarity. The dihedral angle between the benzene ring and the thiourea unit in 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone is only 6.30 (6)°. nih.gov As mentioned previously, the dihedral angle in 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde thiosemicarbazone is also small at 7.7 (1)°. nih.gov
This preference for planarity is a recurring theme in the solid-state structures of these systems, suggesting a stable, conjugated π-system. Theoretical calculations using methods like DFT can complement experimental data, providing insights into the rotational barriers and conformational energy landscapes of these molecules in different environments. nih.gov
Table 3: Comparison of Dihedral Angles in 4-Aminobenzaldehyde Derivatives
| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde Thiosemicarbazone | Phenyl ring and thiosemicarbazone moiety | 7.7 (1) | nih.gov |
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular properties of chemical compounds. For this compound, DFT calculations provide insights into its physicochemical characteristics, which are crucial for understanding its behavior in various chemical and biological systems. These properties are determined by the molecule's electronic structure, influenced by the interplay between the electron-donating methylamino group and the electron-withdrawing aldehyde group.
Table 1: Predicted Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 29.1 Ų | echemi.com |
| Partition Coefficient (LogP) | 1.158 - 1.5 | echemi.comfluorochem.co.uk |
| Hydrogen Bond Acceptor Count | 2 | echemi.comfluorochem.co.uk |
| Hydrogen Bond Donor Count | 1 | echemi.comfluorochem.co.uk |
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is vital for predicting its transport properties. For this compound, the predicted TPSA is 29.1 Ų echemi.com. This value is calculated based on the contributions of the nitrogen and oxygen atoms in the structure. In comparison, its close analog, 4-(Dimethylamino)benzaldehyde, has a lower TPSA of 20.3 Ų due to the absence of the N-H bond nih.govhmdb.ca.
The partition coefficient (LogP) measures a compound's lipophilicity, indicating its distribution preference between an octanol (B41247) and a water phase. The calculated XLogP3 value for this compound is 1.5 echemi.com, with another source reporting a LogP of 1.158 fluorochem.co.uk. These values suggest a moderate degree of lipophilicity. For comparison, the LogP for 4-(Dimethylamino)benzaldehyde is reported to be around 1.8 nih.govnies.go.jpcarlroth.comthermofishersci.in.
Hydrogen bonding capability is critical for molecular interactions. This compound has one hydrogen bond donor, which is the hydrogen atom of the methylamino group (-NHCH₃) echemi.comfluorochem.co.uk. The molecule contains two hydrogen bond acceptors: the oxygen atom of the aldehyde group and the nitrogen atom of the methylamino group echemi.comfluorochem.co.uk. In contrast, 4-(Dimethylamino)benzaldehyde has no hydrogen bond donors but retains two acceptor sites nih.govaablocks.com. This difference in hydrogen bond donating ability can significantly influence its interaction with other molecules.
The number of rotatable bonds in a molecule influences its conformational flexibility. This compound has two rotatable bonds echemi.com. These are the C-N bond connecting the methylamino group to the benzene ring and the C-C bond linking the aldehyde group to the ring. The methylamino group can rotate freely around the C-N axis in solution at room temperature, leading to rapid interconversion between different rotational isomers (rotamers) . However, in the crystalline state, steric hindrance between the methyl group and adjacent hydrogen atoms can limit this rotation .
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly DFT, are employed to investigate the electronic structure and reactivity of this compound. The presence of both an electron-donating methylamino group and an electron-withdrawing aldehyde group at the para position of the benzene ring creates a push-pull system, which significantly influences its electronic properties and chemical behavior .
The electronic structure is characterized by resonance stabilization, with contributions from charge separation between the amino and aldehyde groups . The electron-donating methylamino group increases the electron density on the aromatic ring, which in turn affects the reactivity of the aldehyde group . This electronic effect makes the aromatic ring more susceptible to electrophilic substitution at the ortho positions relative to the methylamino group .
DFT calculations have been used to study related molecules and their reaction products. For instance, studies on Schiff bases derived from the condensation of 4-(Dimethylamino)benzaldehyde show how the electronic properties are altered upon formation of the new imine bond alfa-chemistry.comnih.govsigmaaldrich.comsigmaaldrich.com. In one study, the molecular structure of a sulfonamide Schiff base of 4-(Dimethylamino)benzaldehyde was optimized using the B3LYP/6-311G+(d,p) level of theory to explore its molecular geometry nih.gov. Similarly, quantum chemical investigations on a related compound, 2-amino-5-bromo benzaldehyde, have shown that the amino group increases the electron density at the aldehyde group, which impacts its reactivity in nucleophilic addition reactions . The reactivity of this compound includes oxidation of the aldehyde to a carboxylic acid and reduction to an alcohol .
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscape and flexibility. While specific MD simulation studies solely focused on this compound are not widely detailed in the provided context, the principles can be applied to understand its dynamic nature. MD simulations can account for the conformational flexibility arising from the rotatable bonds in the molecule .
Conformational analysis of this compound reveals that the molecule tends to adopt a planar geometry due to the conjugation between the aromatic ring and the substituents . The dihedral angle between the aldehyde group and the benzene ring is close to 0°, indicating they are coplanar . The methylamino group also shows minor deviations from planarity . In the solid state, the molecule's conformation is influenced by crystal packing forces and intermolecular interactions .
Studies on derivatives, such as thiosemicarbazones of 4-(Dimethylamino)benzaldehyde complexed with rhenium(I), have involved conformational analysis using theoretical calculations to determine the most stable species in the gas phase nih.gov. The conformation of the thiosemicarbazone chain and the coordination modes of the ligand were analyzed in detail nih.gov. Vibrational spectroscopy combined with normal coordinate analysis has also been used to study the molecular conformation of 4-(Dimethylamino)benzaldehyde and its isotopic derivatives nih.gov.
Exploration of Molecular Target Interactions for Substituted 4-(Methylamino)benzaldehydes (e.g., 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde)
The introduction of various substituents onto the this compound scaffold significantly influences its interaction with molecular targets. While direct studies on 4-(methylamino)-2-(trifluoromethyl)benzaldehyde are limited, research on structurally related substituted benzaldehydes provides insight into their potential biological targets.
A key area of investigation for analogous compounds is the inhibition of aldehyde dehydrogenases (ALDHs), a family of enzymes overexpressed in certain cancer types. nih.gov For instance, derivatives of the closely related 4-(diethylamino)benzaldehyde (DEAB) have been synthesized and evaluated for their inhibitory effects on ALDH isoforms. nih.govacs.org Studies have identified potent inhibitors of ALDH1A3 and ALDH3A1. nih.gov The trifluoromethyl group, as seen in 4-(methylamino)-2-(trifluoromethyl)benzaldehyde, is a common feature in many FDA-approved drugs. mdpi.com It is known to participate in high-affinity interactions between ligands and proteins, often acting as a hydrogen bond acceptor. mdpi.com In the drug Sorafenib, for example, a trifluoromethylphenyl group is crucial for its activity in targeting the Raf/Mek/Erk pathway. mdpi.com
Furthermore, other complex derivatives incorporating a trifluoromethylbenzyl moiety have been explored as potential tubulin inhibitors. nih.gov Tubulin is a critical protein involved in cell division, and its inhibition is a common mechanism for anticancer drugs. These findings suggest that substituted 4-(methylamino)benzaldehydes could interact with a variety of enzymatic targets, with the specific substituent playing a crucial role in determining binding affinity and selectivity.
Table 1: Examples of Molecular Target Interactions for Substituted Benzaldehyde Derivatives
| Derivative Class | Example Compound | Molecular Target | Potential Application | Reference |
| Dialkylamino-benzaldehydes | 4-(Diethylamino)benzaldehyde (DEAB) analogues | Aldehyde Dehydrogenase (ALDH) isoforms (e.g., ALDH1A3, ALDH3A1) | Cancer therapy | nih.govacs.org |
| Oxadiazoles | 2-((4-(trifluoromethyl)benzyl)((5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methyl) amino)benzenethiol | Tubulin | Cancer therapy | nih.gov |
| Pyridine-carboxamides | Sorafenib | Raf/Mek/Erk pathway kinases | Cancer therapy | mdpi.com |
Mechanisms of Biological System Interactions for Alkylamino-Substituted Benzaldehydes (e.g., 4-(N-2-Chloroethyl-N-methylamino)benzaldehyde)
Alkylamino-substituted benzaldehydes, particularly those containing reactive groups like chloroethyl, often interact with biological systems as alkylating agents. The compound 4-[Bis(2-chloroethyl)amino]benzaldehyde is a nitrogen mustard, a class of compounds known for their ability to form covalent bonds with nucleophilic groups in biomolecules. researchgate.net
The mechanism of action for such compounds involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then reacts with biological macromolecules, most notably DNA. This alkylation of DNA can lead to a variety of cytotoxic effects, including the cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately triggering cell death.
A study on a related nitrogen mustard, Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH), revealed a multi-faceted mechanism of cytotoxicity. Its effects were attributed to the inhibition of human topoisomerase IIα, the generation of reactive oxygen species (ROS), and DNA alkylation. researchgate.net Topoisomerase II is an enzyme essential for managing DNA tangles and supercoils during replication, and its inhibition leads to catastrophic DNA damage. This suggests that the biological impact of compounds like 4-(N-2-Chloroethyl-N-methylamino)benzaldehyde is likely due to a combination of DNA alkylation and interference with essential cellular enzymes. researchgate.net
Mechanistic Studies of this compound in Positron Emission Tomography (PET) Imaging as a Positron-Emitting Substance
This compound has been identified as a compound with potential utility in Positron Emission Tomography (PET) imaging. biosynth.comsmolecule.com PET is a non-invasive diagnostic technique that relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide. biosynth.com The mechanism involves synthesizing a version of this compound that incorporates a positron-emitting isotope, such as Carbon-11 ([11C]). snmjournals.orgmdpi.com
Carbon-11 is a suitable radionuclide for PET because it has a high rate of positron emission and its incorporation into organic molecules does not alter their biological activity, as it is chemically identical to stable carbon isotopes. mdpi.com The synthesis of the radiolabeled tracer, for instance [11C]this compound, would typically involve a rapid methylation reaction using a radiolabeled precursor like [11C]methyl triflate ([11C]CH3OTf). snmjournals.org
Once the radiolabeled this compound is administered, it distributes within the body. The unstable [11C] nucleus undergoes radioactive decay, emitting a positron. This positron travels a short distance in the tissue before annihilating with an electron, producing two gamma rays that travel in opposite directions. The PET scanner detects these gamma rays, and a computer algorithm reconstructs the spatial distribution of the tracer in the body, providing quantitative information about various biological processes. biosynth.comnih.gov This allows for the visualization of tissues and organs where the tracer accumulates. biosynth.com
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically alter the chemical structure to understand how specific molecular features influence interactions with biological targets.
Research on a library of 4-(diethylamino)benzaldehyde (DEAB) analogues as ALDH inhibitors has provided significant SAR insights. nih.govacs.org It was found that the nature of the alkylamino group and substitutions on the benzaldehyde ring are critical for potency and selectivity. For example, while 4-(dimethylamino)benzaldehyde showed low binding affinity for ALDH1, certain analogues of DEAB with specific substitutions demonstrated potent and selective inhibitory activity against ALDH1A3 and ALDH3A1. nih.gov The presence of an electron-withdrawing group at the meta position to the aldehyde was found to increase affinity to the ALDH binding site. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzaldehyde Derivatives
| Structural Moiety | Modification | Impact on Biological Activity | Target/Application | Reference |
| Alkylamino Group | Varying alkyl chain length (e.g., dimethyl vs. diethyl vs. dipropyl) | Affects binding affinity and potency. 4-(dipropylamino)benzaldehyde (B1213418) was more potent than DEAB against ALDH1. | ALDH Inhibition | nih.gov |
| Phenyl Ring Substitution | Addition of electron-withdrawing groups (meta to aldehyde) | Increased affinity to the binding site. | ALDH Inhibition | nih.gov |
| Phenyl Ring Substitution | Presence of electron-donating groups | Has a considerable effect on the overall biological activity. | Antimicrobial/Anticancer | researchgate.net |
| Core Structure | Formation of Schiff bases/hydrazones | Derivatives often show enhanced biological activities such as antibacterial and anticancer effects. | Antibacterial/Anticancer | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUQAXOMUSPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450733 | |
| Record name | Benzaldehyde, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-21-8 | |
| Record name | Benzaldehyde, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry Studies on 4 Methylamino Benzaldehyde Architectures
Use as a Precursor for Dyes and Pigments
Derivatives of 4-(Methylamino)benzaldehyde are utilized in the manufacturing of dyes. smolecule.comlookchem.com The aromatic nature of the compound contributes to the creation of a wide spectrum of colors. lookchem.com Its analog, 4-(dimethylamino)benzaldehyde (B131446), is a known precursor for various dyes. solubilityofthings.comchemimpex.com
Role as a Building Block in Pharmaceutical and Agrochemical Synthesis
This compound is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. lookchem.com Its unique structure and functional groups are valuable in the development of new molecules with potential therapeutic applications. lookchem.com Studies have also indicated that related compounds may possess antimicrobial properties. smolecule.comsolubilityofthings.com The analog 4-(dimethylamino)benzaldehyde is a key intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.comchemimpex.com
Environmental Fate and Degradation Pathways
Information regarding the environmental fate and degradation of 4-(Methylamino)benzaldehyde is not extensively available. However, research on its close analog, 4-(dimethylamino)benzaldehyde (B131446), provides some insights. Studies have explored the degradation of 4-(dimethylamino)benzaldehyde using vapor phase hydrogen peroxide (VPHP), indicating that it can be broken down under specific conditions. ebi.ac.uk The efficiency of this degradation is influenced by factors such as humidity and temperature. ebi.ac.uk It is plausible that this compound could undergo similar degradation processes in the environment. A safety data sheet for 4-(dimethylamino)benzaldehyde indicates it is toxic to aquatic life with long-lasting effects and is not readily biodegradable. chemos.de
Applications in Material Science and Advanced Functional Materials
4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde as a Building Block for Polymeric Systems and Coatings
4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde serves as a crucial monomer and intermediate in the synthesis of functional polymers and coatings. Its utility is largely attributed to the presence of a hydroxyl group, which provides a reactive site for incorporation into polymer chains. soton.ac.uk This is essential for attaching the chromophore (the light-absorbing part of the molecule) to a polymer backbone, often through a straightforward esterification reaction. soton.ac.uk
This compound is specifically used in the synthesis of crosslinkable tricyanopyrroline polymeric electro-optic materials and polymethacrylates. chemicalbook.com Electro-optic polymers are advanced materials that can change their optical properties, such as the refractive index, in response to an external electric field. The efficiency of these materials is often expressed by the electro-optic coefficient (r33). soton.ac.uk The integration of chromophores like those derived from 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde is a key strategy in designing these materials. soton.ac.uk
Beyond direct polymerization, 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde is also a precursor for synthesizing other complex molecules used in material science. chemicalbook.com For instance, it can be used to synthesize 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), a low molecular weight fluorescent material with applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Table 1: Applications of 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde in Polymer Science
| Application Area | Specific Use | Reference |
|---|---|---|
| Electro-Optic Materials | Synthesis of crosslinkable tricyanopyrroline polymers | chemicalbook.com |
| Polymer Synthesis | Building block for polymethacrylates | chemicalbook.com |
| Functional Coatings | The hydroxy group allows for incorporation into polymer coatings | soton.ac.uk |
| OLED Precursors | Synthesis of fluorescent materials like HEMABM | rsc.orgresearchgate.net |
Integration of 4-(Methylamino)benzaldehyde Derivatives in Novel Material Synthesis
The versatility of the this compound scaffold allows for the creation of a wide array of derivatives that are integral to the synthesis of novel functional materials. By modifying the substituents on the amino group or the aromatic ring, researchers can fine-tune the electronic and physical properties of the resulting materials.
A prominent derivative, 4-(dimethylamino)benzaldehyde (B131446) (DMAB), is widely used as a building block. For example, it has been reacted with 4-nitrophenol (B140041) to synthesize a new hydrogen-bonded molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP). researchgate.netsigmaaldrich.com This material exhibits properties that make it suitable for third-order nonlinear optical (TONLO) applications. researchgate.net The synthesis of such molecular adducts via crystal engineering is a key strategy for developing new materials. researchgate.netsigmaaldrich.com Derivatives are also employed in creating Schiff bases and azo-azomethine dyes. sigmaaldrich.comsigmaaldrich.comsysrevpharm.org
The choice of the N-alkyl group on the benzaldehyde (B42025) derivative significantly impacts the material's properties. For instance, increasing the size of the substituent (e.g., from methyl to ethyl or diphenyl) can alter steric hindrance and enhance electron-donating capacity, which in turn affects reactivity and optical characteristics like light absorption.
Table 2: Research Findings on this compound Derivatives in Material Synthesis
| Derivative | Synthetic Application | Resulting Material/Property | Reference |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Reaction with 4-nitrophenol | 4DMAB4NP, a material for third-order nonlinear optical applications | researchgate.netsigmaaldrich.com |
| 4-(Dimethylamino)benzaldehyde | Condensation reactions | Schiff bases for various applications, including as precursors for bioactive heterocycles | sigmaaldrich.comsigmaaldrich.com |
| 4-(Diphenylamino)benzaldehyde | Component in push-pull chromophores | Materials for organic electronics due to strong electron-donating properties |
| 4-(N-Benzyl-N-methylamino)benzaldehyde | Intermediate in organic synthesis | Versatile precursor for complex molecules and dyes | |
Development of Optoelectronic Materials incorporating Methylamino-Benzaldehyde Moieties
The intrinsic electronic structure of methylamino-benzaldehyde moieties, featuring a donor-π-acceptor arrangement, makes them highly suitable for optoelectronic applications. researchgate.net This structure facilitates intramolecular charge transfer (ICT), a phenomenon crucial for creating materials with large nonlinear optical (NLO) responses and other desirable photophysical properties. researchgate.net
A significant application is in the development of Organic Light-Emitting Diodes (OLEDs). Researchers have synthesized 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) from a 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde precursor. rsc.orgresearchgate.net This small molecule was used to fabricate an OLED device by a solution process. The resulting device demonstrated notable electroluminescence, with a luminance of 1300 cd/m² and a low threshold voltage of approximately 1.0 V, comparable to the well-known polymer MEH-PPV. rsc.orgrsc.org Despite being a small molecule, HEMABM showed an excellent capacity to form smooth films, a property more typical of polymers. rsc.orgresearchgate.net
Furthermore, derivatives like 4-(dimethylamino)benzaldehyde are used to create materials for third-order nonlinear optical (TONLO) applications, which are a cornerstone of optoelectronics. researchgate.netresearchgate.net The synthesis of molecular adducts like 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline (DMBDNA) has been explored for their NLO properties, measured using techniques like Z-scan. researchgate.net These materials are investigated for their potential in developing functional molecular optoelectronic devices. researchgate.net
Table 3: Optoelectronic Properties of Materials Derived from Methylamino-Benzaldehyde Moieties
| Material | Precursor | Application | Key Finding | Reference |
|---|---|---|---|---|
| HEMABM | 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde | OLED | Luminance of 1300 cd/m², Threshold Voltage ~1.0 V | rsc.orgrsc.org |
| 4DMAB4NP | 4-(Dimethylamino)benzaldehyde | Third-Order NLO | Suitable for TONLO applications | researchgate.net |
| DMBDNA | 4-(Dimethylamino)benzaldehyde | Third-Order NLO | Exhibits nonlinear optical properties measured by Z-scan | researchgate.net |
Analytical Methodologies for the Detection and Characterization of 4 Methylamino Benzaldehyde
Spectrophotometric and Chromatographic Techniques for Derivatization
Spectrophotometric and chromatographic methods are fundamental in the analysis of 4-(Methylamino)benzaldehyde, often involving derivatization to enhance detection and separation.
Spectrophotometry serves as a valuable tool for the determination of this compound. For instance, derivatization reactions that produce colored products allow for quantification using UV-Visible spectrophotometry. One such method involves the diazotization of a primary aromatic amine followed by coupling with a reagent like 4-(dimethylamino)benzaldehyde (B131446) to form a colored azo dye, which can be measured spectrophotometrically. ijpsonline.comsrce.hr The formation of Schiff's bases with aromatic amines is another reaction utilized for spectrophotometric analysis. srce.hr The absorbance of the resulting chromogen is directly proportional to the concentration of the analyte. researchgate.net
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful for the separation and quantification of this compound. sarex.com Pre-column derivatization is a common strategy in HPLC to improve the chromatographic properties and detectability of the analyte. academicjournals.org For example, derivatization with a suitable reagent can introduce a fluorophore or a chromophore, enabling sensitive fluorescence or UV detection. academicjournals.org In one method, phenylpropanolamine was determined by HPLC after pre-column derivatization with 4-(dimethylamino)benzaldehyde. researchgate.net Reversed-phase HPLC is a frequently employed mode for the separation of this compound and its derivatives. google.com
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is another effective technique. sarex.comorientjchem.org For volatile compounds like this compound, GC provides excellent separation efficiency. The use of capillary columns, such as a DB-1, is common for these analyses. sarex.com
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for the qualitative analysis and detection of this compound. sigmaaldrich.com Derivatization reagents can be sprayed onto the TLC plate to visualize the separated spots. sigmaaldrich.comscientificlabs.ie
| Analytical Technique | Derivatization Principle | Detection Method | Application |
| Spectrophotometry | Azo dye formation with diazotized amines | UV-Visible | Quantification of various analytes |
| HPLC | Pre-column derivatization to form detectable adducts | UV, Fluorescence | Quantification of pharmaceuticals and other compounds researchgate.netgoogle.com |
| GC | - | FID, MS | Purity assessment and identification sarex.comorientjchem.org |
| TLC | Post-separation spraying with a derivatizing agent | Visual | Qualitative analysis |
Advanced Detection and Quantification Methods
Beyond conventional spectrophotometric and chromatographic methods, several advanced techniques offer enhanced sensitivity and selectivity for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique. ddtjournal.com Derivatization can be employed to improve ionization efficiency in the mass spectrometer, leading to lower detection limits. ddtjournal.com This method is particularly valuable for complex matrices where high selectivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification based on both the retention time and the mass spectrum of the compound. orientjchem.orgnih.gov The mass spectrum offers structural information, confirming the identity of this compound. Experimental GC-MS data for 4-(dimethylamino)benzaldehyde is available in public databases. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent volumes. acs.orgmdpi.com It has been utilized for the analysis of various compounds, and its coupling with sensitive detectors like mass spectrometry can further enhance its capabilities. mdpi.com Derivatization can also be applied in CE to improve the separation and detection of analytes. acs.org For instance, pyrroles on proteins have been detected by forming Ehrlich adducts with p-(dimethylamino)benzaldehyde and then analyzed by capillary electrophoresis. acs.org
Flow Injection Analysis (FIA) is an automated method that can be coupled with various detectors, including potentiometric sensors. This technique has been used for the determination of mercury(II) using a thiosemicarbazone derivative of 4-(dimethylamino)benzaldehyde as an ionophore in a coated wire electrode. researchgate.net
| Advanced Technique | Principle | Key Advantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. ddtjournal.com | High selectivity and sensitivity. ddtjournal.com |
| GC-MS | Separation of volatile compounds followed by mass-based identification. nih.gov | Definitive identification through mass spectra. nih.gov |
| Capillary Electrophoresis | Separation based on differential migration in an electric field. mdpi.com | High separation efficiency, low sample consumption. mdpi.com |
| Flow Injection Analysis | Automated sample introduction and reaction with a detector. researchgate.net | High sample throughput. researchgate.net |
Supramolecular Chemistry and Coordination Complexes of 4 Methylamino Benzaldehyde Derivatives
Design and Synthesis of Ligands Derived from 4-(Methylamino)benzaldehyde
The design of ligands based on this compound is centered around its core structure, which features an aldehyde group and a methylamino group. These functionalities allow for a variety of chemical modifications to produce ligands with specific electronic and steric properties, tailored for complexation with different metal ions or for participation in supramolecular assemblies.
The synthesis of thiosemicarbazone ligands derived from 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde is a multi-step process. The initial step involves the synthesis of the benzaldehyde (B42025) precursor, followed by a condensation reaction to form the thiosemicarbazone.
A common method for synthesizing the precursor, 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde, involves the reaction of 4-fluorobenzaldehyde (B137897) with 2-(methylamino)ethanol in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO). tandfonline.comresearchgate.net The mixture is heated to facilitate the nucleophilic aromatic substitution reaction. researchgate.net An alternative approach utilizes diethanolamine and p-fluorobenzaldehyde or p-chlorobenzaldehyde as starting materials. researchgate.net
Once the substituted benzaldehyde is obtained, it is reacted with thiosemicarbazide in a condensation reaction to form the corresponding thiosemicarbazone ligand. science.govscience.gov This reaction is typically carried out by heating a solution of the aldehyde and thiosemicarbazide, often in an alcoholic solvent. acs.org The resulting thiosemicarbazone ligand possesses multiple coordination sites—the sulfur atom and the nitrogen atoms of the hydrazinic and terminal amino groups—making it an excellent chelating agent for various metal ions. science.govscience.govscirp.org
Table 1: Synthesis of 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde
| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-fluorobenzaldehyde, 2-(methylamino)ethanol | Potassium carbonate, Dimethyl sulfoxide | - | 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde | 75% | tandfonline.com |
| 4-fluorobenzaldehyde, 2-(methylamino)ethanol | Aliquat 336, Anhydrous potassium carbonate, Dimethylsulfoxide | Heated at 95°C for 3 days | 4-[N-(2-Hydroxyethyl)-N-methylamino]benzaldehyde | - | researchgate.net |
| p-fluorobenzaldehyde or p-chlorobenzaldehyde, diethanol amine | Catalyst | 100-170°C, 12-48 hours | 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde | 35.1% | researchgate.net |
Formation of Metal Complexes and Their Coordination Geometries
Thiosemicarbazone ligands derived from this compound analogues, such as 4-(dimethylamino)benzaldehyde (B131446) thiosemicarbazone, readily form complexes with a variety of transition metals, including palladium(II), platinum(II), and rhenium(I). rsc.orgresearchgate.netrsc.org The coordination of these ligands to the metal center typically occurs through the sulfur atom and one of the nitrogen atoms, forming stable chelate rings. science.govrsc.org
The geometry of the resulting metal complex is influenced by the metal ion's coordination preferences and the nature of the ligand. For instance, palladium(II) complexes with thiosemicarbazone ligands often exhibit a square-planar geometry. researchgate.netrsc.org In some cases, the ligand can act as a bidentate donor, coordinating through the sulfur and azomethine nitrogen atoms. science.gov In other instances, particularly with different substitution patterns on the thiosemicarbazone moiety, the ligand can be tridentate. scirp.org
For example, the reaction of N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones with rhenium(I) precursors can lead to the formation of both mononuclear and dinuclear complexes. rsc.org In these complexes, the thiosemicarbazone ligand can exhibit different coordination modes, including a novel μ-κ²-S,N²:κ-N³ mode, leading to the formation of four- or five-membered chelate rings. rsc.org The specific coordination geometry and the formation of mononuclear versus dinuclear species can be controlled by the synthetic conditions. rsc.org Similarly, palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives have been synthesized, showing square-planar and tetranuclear geometries, respectively. acs.orgunipr.it
Table 2: Examples of Metal Complexes with this compound Analogue Derivatives
| Ligand | Metal Ion | Complex Type | Coordination Geometry | Reference |
|---|---|---|---|---|
| N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone | Rhenium(I) | Mononuclear & Dinuclear | Four- and/or five-membered chelate rings | rsc.org |
| 4-(dimethylamino)benzaldehyde thiosemicarbazone | Palladium(II) | Mononuclear | Square-planar | researchgate.netrsc.org |
| 4-phenyl-1-benzaldehyde thiosemicarbazone | Platinum(II) | Tetranuclear | Tetranuclear | acs.orgunipr.it |
| m-CN-benzaldehyde thiosemicarbazone | Palladium(II) | Mononuclear | Square-planar (trans arrangement) | acs.orgunipr.it |
Host-Guest Interactions and Cocrystal Engineering with this compound Analogues
The aromatic ring and polar functional groups of this compound and its derivatives make them suitable candidates for participating in host-guest interactions and for the construction of cocrystals.
In the realm of host-guest chemistry, an imine derived from 4-(N,N-dimethylamino)benzaldehyde has been shown to be encapsulated within the macrocyclic host cucurbit rsc.orguril (CB7). rsc.org This encapsulation results in a stable host-guest complex that protects the otherwise labile imine bond from hydrolysis, even in acidic conditions. rsc.org The stability of this complex is attributed to the complementary shape and polarity of the guest molecule to the host's cavity. rsc.org Furthermore, 4-(dimethylamino)benzaldehyde itself has been utilized as a guest in host-guest systems with dibenzyl isophthalate hosts, leading to room temperature phosphorescence. rsc.org
Future Research Directions and Emerging Applications of 4 Methylamino Benzaldehyde
Unexplored Synthetic Routes and Green Chemistry Approaches
While established synthetic routes to 4-(Methylamino)benzaldehyde exist, future research is anticipated to focus on the development of more sustainable and efficient methodologies in line with the principles of green chemistry. Traditional methods often rely on harsh reagents and generate significant waste. Emerging strategies aim to mitigate these environmental concerns.
One promising area is the exploration of biocatalytic and enzymatic synthesis . The use of enzymes, such as transaminases or engineered oxidases, could offer highly selective and environmentally benign routes to this compound and its derivatives. Biocatalysis often proceeds under mild conditions in aqueous media, significantly reducing the reliance on volatile organic solvents. The development of multi-enzyme cascades in whole-cell biocatalysts is an emerging platform for the synthesis of complex molecules, and similar chemoenzymatic strategies could be adapted for the production of α-aryl aldehydes. nih.gov
Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-heterocycles and other derivatives of this compound. This technique can significantly reduce reaction times from hours to minutes and often leads to cleaner products with higher purity. The application of microwave irradiation to the synthesis of N-methyl imines has been shown to be a more sustainable and greener method. emerald.com
The development of novel catalytic systems is another key research direction. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the synthesis of this compound and its derivatives, thereby avoiding the use of toxic and expensive heavy metals.
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of novel this compound derivatives with specific, tailored properties. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of these molecules. Such studies can provide valuable insights into the structure-property relationships, guiding the synthesis of new compounds with enhanced functionalities.
For instance, DFT calculations can be used to predict the nonlinear optical (NLO) properties of this compound derivatives, enabling the in-silico design of new materials for optoelectronic applications. By systematically modifying the molecular structure, for example, by introducing different substituent groups on the aromatic ring, it is possible to tune the electronic properties and optimize the desired NLO response.
Moreover, molecular docking simulations can be utilized to predict the binding affinity and interaction of this compound-based compounds with biological targets, such as enzymes or receptors. This computational screening can accelerate the discovery of new drug candidates by identifying promising molecules for further experimental investigation. The study of 4-(dialkylamino)benzaldehyde analogs as inhibitors of aldehyde dehydrogenase has been informed by such computational approaches. acs.orgresearchgate.net
Advanced Biological and Biomedical Applications
The this compound scaffold is a promising platform for the development of new therapeutic agents. A significant area of emerging research is its application in cancer therapy . Derivatives of dialkylaminobenzaldehydes have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancer stem cells. acs.orgresearchgate.netnih.govnih.govyork.ac.uk By inhibiting ALDH, these compounds can potentially eradicate cancer stem cells and overcome drug resistance. Future research will likely focus on synthesizing and evaluating this compound derivatives for their selective inhibition of different ALDH isoforms and their efficacy in preclinical cancer models.
The synthesis of Schiff bases from this compound and various amines is another avenue for developing new bioactive compounds. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govscirp.orgmdpi.com The exploration of novel Schiff base derivatives of this compound could lead to the discovery of new antimicrobial or anticancer agents. researchgate.netnih.gov
Furthermore, the unique properties of this compound make it a candidate for use in positron emission tomography (PET) imaging . Radiolabeled this compound has been investigated as a potential PET imaging agent, which could be used for diagnostic purposes in various diseases. biosynth.com
Innovations in Material Science Utilizing this compound Scaffolds
The electron-rich nature of the this compound molecule makes it an attractive building block for the creation of novel functional materials with unique optical and electronic properties.
In the field of nonlinear optics (NLO) , derivatives of this compound are being explored for their potential to create materials with high NLO coefficients. These materials are essential for applications in telecommunications, optical computing, and data storage. The intramolecular charge transfer from the methylamino group to the aldehyde group is a key feature that can be enhanced through molecular engineering to design highly efficient NLO materials.
The development of photochromic materials is another exciting application. Photochromic compounds can reversibly change their color upon exposure to light, making them suitable for applications such as smart windows, optical data storage, and molecular switches. rsc.org The this compound scaffold can be incorporated into larger molecular systems to create novel photochromic materials with tailored switching properties. rsc.org
Furthermore, there is potential for the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs) . The design of new emitter materials is crucial for improving the efficiency and stability of OLED devices. The fluorescent properties of molecules containing the aminobenzaldehyde core suggest their potential utility in this area.
Development of Advanced Analytical Probes
The reactivity of the aldehyde group in this compound, coupled with the electronic influence of the methylamino group, provides a basis for the design of advanced analytical probes for the detection of various analytes.
Future research is expected to focus on the development of fluorescent chemosensors . By incorporating the this compound moiety into a fluorophore, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to a specific analyte. For example, Schiff base formation with specific amines or the coordination with metal ions can lead to a detectable optical response. mdpi.com The development of turn-on fluorescent probes for aldehydes is an active area of research. mdpi.comsemanticscholar.org
There is also potential for the creation of colorimetric sensors . The formation of colored Schiff bases with certain analytes can be exploited for simple and rapid visual detection. researchgate.net These sensors could find applications in environmental monitoring, food safety, and clinical diagnostics. The design of novel probes for the selective detection of aldehydes and other small molecules in biological systems is a growing field. researchgate.netrsc.org
The table below lists the chemical compounds mentioned in this article.
| Compound Name |
| This compound |
| 4-(Dialkylamino)benzaldehyde |
| Aldehyde Dehydrogenase |
| Transaminases |
| N-methyl imines |
| 4-(Dimethylamino)benzaldehyde (B131446) |
The following table summarizes the inhibitory activity of selected 4-(dialkylamino)benzaldehyde analogues against different ALDH isoforms.
| Compound | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) | Cytotoxicity (PC3 cells) IC50 (µM) |
| Analogue 14 | 0.63 | 8.00 | 47 |
| Analogue 15 | Potent Inhibitor | - | - |
| Analogue 16 | Potent Inhibitor | - | - |
| Analogue 18 | - | Potent Inhibitor | >100 |
| Analogue 19 | - | Potent Inhibitor | >100 |
| DEAB | 10.4 | - | >200 |
Data sourced from a study on the expansion of the 4-(diethylamino)benzaldehyde (B91989) scaffold. acs.orgresearchgate.netnih.govnih.govyork.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Methylamino)benzaldehyde, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-nitrobenzaldehyde followed by methylation, or through nucleophilic substitution of 4-bromobenzaldehyde with methylamine. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reaction progress is monitored using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FTIR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
- ¹H NMR : Aldehyde proton appears as a singlet (δ 9.8–10.0 ppm), while the methylamino group shows a singlet (δ 2.8–3.0 ppm for –N–CH₃).
- Elemental Analysis : Validates C, H, N composition (e.g., C: ~68%, H: ~6%, N: ~9%) .
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Perform solubility tests in graded solvents (e.g., water, ethanol, DMSO, dichloromethane) at 25°C. For example, similar benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) show low aqueous solubility (~8 mg/mL) but high solubility in ethanol (>50 mg/mL). Centrifugation and UV-Vis spectroscopy (λmax ~250 nm) quantify solubility .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; in case of skin contact, wash with soap/water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite). Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How does the methylamino group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-donating methylamino group activates the aromatic ring, enhancing para/ortho electrophilic substitution. For example, in Schiff base formation, the aldehyde reacts with amines (e.g., aniline) in ethanol under reflux (yield >80%). Kinetic studies via HPLC can track reaction rates under varying pH/temperature .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., antimicrobial testing via MIC vs. time-kill curves) and control variables (e.g., solvent purity, cell line viability). For instance, discrepancies in antifungal activity may arise from solvent effects (DMSO vs. ethanol). Use orthogonal methods like X-ray crystallography to confirm binding modes .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps. Molecular docking (AutoDock Vina) identifies binding sites on proteins (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .
Q. What advanced techniques optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control substitution patterns. For example, Pd-catalyzed C–H activation (e.g., Suzuki coupling) introduces aryl groups at specific positions. Monitor regioselectivity via LC-MS and compare with computed transition-state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
